Biotin-LEVD-FMK
Description
The Significance of Caspases in Cellular Processes and Homeostasis
Caspases are a family of cysteine-aspartic proteases that play crucial roles in programmed cell death (apoptosis) and inflammation. annualreviews.orgresearchgate.netnih.gov These enzymes are essential for normal development and maintaining tissue balance in multicellular organisms. merckmillipore.com The caspase family can be divided into three main groups based on their function:
Apoptosis initiator caspases: (caspase-2, -8, -9, and -10) trigger the apoptotic signaling cascade. frontiersin.org
Apoptosis effector caspases: (caspase-3, -6, and -7) carry out the widespread protein breakdown that leads to the dismantling of the cell during apoptosis. frontiersin.org
Inflammatory caspases: (caspase-1, -4, -5, and in mice, -11 and -12) are involved in inflammatory signaling and can induce a form of inflammatory cell death called pyroptosis. annualreviews.orgfrontiersin.org
Dysregulation of caspase activity is implicated in a variety of human diseases. For instance, insufficient apoptosis can contribute to the development of cancer, while excessive apoptosis is a factor in neurodegenerative disorders. frontiersin.org Inflammatory caspases are linked to chronic inflammatory conditions. frontiersin.orgnih.gov Given their central role in these fundamental cellular processes, caspases are important targets for therapeutic intervention and are extensively studied in biomedical research. nih.govmdpi.com
Evolution of Activity-Based Probes in Protease Biochemistry
Studying the activity of proteases like caspases within the complex environment of a cell is challenging. Traditional methods often measure the total amount of a protease, but not all of that protein may be in its active form. nih.gov To address this, scientists developed activity-based probes (ABPs). stanford.edu ABPs are small molecules designed to specifically label and covalently modify the active site of a target enzyme. rsc.org This allows researchers to detect and quantify only the functionally active enzymes in complex biological samples like cell lysates or even in living organisms. stanford.edunih.gov
An ABP typically consists of three key components:
A reactive group (or "warhead"): This part of the probe forms a covalent bond with a reactive amino acid in the enzyme's active site, such as the cysteine residue in caspases. nih.govrsc.org
A recognition element: This is often a peptide sequence that is specifically recognized by the target protease, ensuring the probe's selectivity. uantwerpen.be
A reporter tag: This is a molecule, such as biotin (B1667282) or a fluorophore, that allows for the detection and visualization of the probe-labeled enzyme. nih.govpnas.org
The development of ABPs has revolutionized the study of proteases by enabling global profiling of enzyme activities and the identification of new drug targets and biomarkers. stanford.edu Early ABPs targeted broad classes of proteases, but more recent advancements have led to the creation of highly specific probes for individual enzymes. stanford.edufrontiersin.org For caspases, probes have been developed using various warheads, including fluoromethyl ketones (FMK), and reporter tags like biotin for affinity purification and fluorescent tags for imaging. uantwerpen.bersc.orgnih.gov
Overview of Biotin-LEVD-FMK as a Mechanistic Research Tool
This compound is a specific type of activity-based probe designed to target and inhibit caspase-4. abcam.co.jpmedchemexpress.eu Let's break down its name to understand its function:
Biotin: This is the reporter tag. Biotin is a vitamin that forms a very strong and specific interaction with the protein streptavidin. nih.govpatsnap.com This property allows researchers to use streptavidin-coated beads or surfaces to capture and isolate the active caspases that have been labeled with the biotinylated probe. nih.gov
LEVD: This is the tetrapeptide recognition sequence (Leu-Glu-Val-Asp). Caspase-4 specifically recognizes and cleaves proteins after an aspartate residue within this sequence. medchemexpress.eunih.gov This sequence directs the probe to its intended caspase target.
FMK: This stands for fluoromethyl ketone, which is the reactive warhead. The FMK group forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, thereby inhibiting its activity and permanently tagging it. nih.gov
By combining these elements, this compound serves as a powerful tool for researchers. It is cell-permeable, meaning it can enter living cells to label active caspases. medchemexpress.eu Scientists use it to study the role of caspase-4 in various cellular processes, particularly in endoplasmic reticulum (ER) stress-induced apoptosis and inflammation. medchemexpress.eunih.gov For example, studies have shown that the Z-LEVD-FMK inhibitor (a related compound) can block ER stress-induced apoptosis in cancer cells and reduce inflammatory responses. nih.govnih.gov The biotin tag on this compound further allows for the pull-down and identification of active caspase-4 from cell lysates, providing direct evidence of its activation under specific conditions. nih.gov
Interactive Data Table: Components of this compound
| Component | Type | Function |
| Biotin | Reporter Tag | Allows for affinity purification and detection of the labeled caspase. nih.gov |
| LEVD | Recognition Sequence | Provides specificity for caspase-4. medchemexpress.eu |
| FMK | Warhead | Forms an irreversible covalent bond with the active site of the caspase. nih.gov |
Properties
Molecular Formula |
C32H52N6O11S |
|---|---|
Molecular Weight |
728.859 |
Purity |
95/98% |
Origin of Product |
United States |
Mechanistic Principles of Biotin Levd Fmk Action
Irreversible Covalent Modification of Active Site Cysteine Residues
The core inhibitory function of Biotin-LEVD-FMK stems from its ability to permanently bind to the active site of caspases. Caspases are cysteine proteases, meaning they utilize a cysteine residue in their active site to catalyze the cleavage of substrate proteins. nih.gov The inhibitor is designed to exploit this catalytic mechanism. Peptidyl fluoromethyl ketones are widely used as potent inhibitors of these enzymes. mdpi.com
The fluoromethyl ketone (FMK) group serves as the "warhead" of the inhibitor. mdpi.com This electrophilic moiety is designed to react with the nucleophilic cysteine residue within the enzyme's active site. nih.govchemrxiv.org The process leads to the formation of a stable, irreversible thioether bond, which permanently inactivates the enzyme. nih.gov This covalent modification effectively "traps" the enzyme in a bound state with the inhibitor. nih.gov While other ketone derivatives have been used as inhibitors, the FMK group provides effective and irreversible inhibition, making it a valuable tool for studying caspase activity. rndsystems.comrndsystems.com
While the FMK group provides the mechanism for inhibition, the specificity of the compound for its target is determined by the attached peptide sequence. Caspases recognize and cleave specific four-amino-acid sequences in their substrates. nih.govnih.gov The sequence Leucine-Glutamic Acid-Valine-Aspartic Acid (LEVD) has been identified as an optimal recognition sequence for Caspase-4. nih.govcephamls.com The enzyme's active site has binding pockets that accommodate this specific tetrapeptide sequence, ensuring that the inhibitor is guided preferentially to Caspase-4 over other proteases with different substrate specificities. nih.gov The use of Ac-LEVD-CHO, a related aldehyde inhibitor, has been shown to effectively inhibit Caspase-4 activation and its downstream effects in cellular models. caymanchem.commdpi.com This inherent specificity is crucial for accurately probing the activity of a single member of the large caspase family. nih.gov
Role of the Fluoromethyl Ketone (FMK) Electrophilic Moiety
Biotinylation for Affinity-Based Detection and Enrichment
The second key feature of this compound is the biotin (B1667282) tag. Biotinylation, the process of attaching biotin to a molecule, is a widely used technique in biotechnology for protein detection and purification due to its small size and high-affinity interaction with streptavidin and avidin (B1170675). wikipedia.orgthermofisher.compatsnap.com
The biotin tag allows for the highly efficient capture of the inhibitor-enzyme complex. Biotin forms one of the strongest known non-covalent bonds in nature with the proteins avidin and its bacterial analog, streptavidin (K_d ≈ 10⁻¹⁴ M). wikipedia.orgnih.govnih.gov This interaction is rapid and resistant to heat, extreme pH, and denaturing agents. wikipedia.orgnih.gov In a typical workflow, a biological sample containing active Caspase-4 is treated with this compound. The resulting biotin-tagged caspase complexes can then be isolated from the complex mixture by passing the sample over a solid support (such as magnetic beads or a resin) that has been coated with streptavidin or avidin. acs.orgnih.govresearchgate.net The high affinity of the interaction ensures that only biotinylated molecules are captured, effectively enriching the sample for active Caspase-4.
| Component | Function | Mechanism |
| Biotin | Affinity Tag | Forms a high-affinity, non-covalent bond with streptavidin/avidin for capture and enrichment. wikipedia.orgnih.gov |
| LEVD | Recognition Sequence | Specifically recognized by the active site of Caspase-4, providing target specificity. nih.govcephamls.com |
| FMK | Inhibitory Warhead | Forms an irreversible covalent bond with the active site cysteine of Caspase-4, permanently inactivating it. nih.govmdpi.com |
Once the biotinylated Caspase-4 is captured, it can be subjected to various downstream analytical techniques. The primary goal is often identification and quantification via mass spectrometry. acs.org After enrichment on streptavidin beads, the captured proteins can be eluted and digested into smaller peptides for analysis. nih.gov However, the strength of the biotin-streptavidin bond can make elution difficult. nih.govresearchgate.net To overcome this, methods such as on-bead digestion or the use of modified, lower-affinity avidin have been developed. nih.govnih.gov
An alternative strategy involves using anti-biotin antibodies instead of streptavidin for capture. nih.govresearchgate.net This immunoaffinity-based approach, sometimes called Biotinylation Site Identification Technology (BioSITe), can offer easier elution of the biotinylated peptides, leading to a significant increase in the number of identified biotinylation sites compared to traditional streptavidin-based methods. nih.govproteomexchange.orgbiorxiv.org These proteomic approaches allow researchers to confirm the presence of active Caspase-4 and potentially identify other proteins that may have been biotinylated in proximity, providing insights into protein-protein interaction networks. mdpi.com
| Capture Method | Principle | Advantage | Disadvantage |
| Streptavidin/Avidin | High-affinity non-covalent protein-ligand interaction. nih.gov | Extremely strong and stable binding, ensuring efficient capture. wikipedia.orgresearchgate.net | Harsh conditions are often required for elution, which can be incompatible with downstream analysis. nih.gov |
| Anti-Biotin Antibody | Immunoaffinity capture. nih.gov | Allows for milder elution conditions, improving recovery of biotinylated peptides for mass spectrometry. nih.govresearchgate.net | Binding affinity may be lower than streptavidin, potentially affecting capture efficiency in some applications. nih.gov |
Application of Biotin Levd Fmk in Activity Based Protein Profiling Abpp
Profiling Active Caspase-4 Populations
Biotin-LEVD-FMK serves as a valuable tool for profiling the active populations of caspase-4, an inflammatory caspase involved in the non-canonical inflammasome pathway. This pathway is triggered by the intracellular presence of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
In vitro analysis using cell lysates is a common method to study caspase-4 activity. In this approach, cells are first lysed to release their cellular contents, including active caspases. The resulting lysate is then incubated with this compound. The probe will covalently bind to the active caspase-4 present in the lysate.
Following incubation, the biotin-tagged caspase-4 can be captured using streptavidin-coated beads, which have a high affinity for biotin (B1667282). The captured proteins can then be eluted and analyzed by various techniques, such as Western blotting, to confirm the presence and quantity of active caspase-4. This method allows for the specific detection of the catalytically active form of the enzyme, as the probe does not bind to the inactive zymogen form.
For instance, studies have utilized a similar biotinylated pan-caspase inhibitor, Biotin-VAD-FMK, to pull down active caspases from cell lysates. nih.govnih.gov In these experiments, cell lysates are incubated with the biotinylated probe, and the resulting complexes are isolated using streptavidin-sepharose beads. aai.orgaai.org The precipitated proteins are then subjected to immunoblot analysis to identify the active caspases. aai.orgaai.org
A significant advantage of probes like this compound is their potential for cell permeability, allowing for the labeling of active caspases directly within living cells (in situ). The fluoromethylketone (FMK) moiety and often a benzyloxycarbonyl (Z) group enhance the probe's ability to cross cell membranes. caymanchem.commedchemexpress.comscbt.com Once inside the cell, the probe can interact with and label active caspase-4 in its native cellular environment.
This in situ labeling is crucial for understanding the spatial and temporal activation of caspase-4 in response to various stimuli. For example, researchers can treat cell lines, primary cell cultures, or even non-human animal models with a cell-permeable biotinylated caspase inhibitor. Following treatment, the cells can be lysed, and the labeled caspases can be enriched and identified. This approach has been successfully used to label caspases in apoptotic HeLa cells. rsc.org
The ability to label active caspases in live cells provides a more accurate representation of the enzyme's activity at a specific moment, as it avoids the potential for post-lysis activation or inactivation that can occur in lysate-based assays.
In Vitro Methodologies for Lysate Analysis
Quantitative Assessment of Caspase-4 Activation States
Activity-based protein profiling with this compound can be adapted for quantitative analysis of caspase-4 activation. By comparing the amount of labeled caspase-4 under different conditions, researchers can quantify changes in its activation state. For example, one could compare the levels of active caspase-4 in cells treated with an inflammatory stimulus versus untreated control cells.
Quantitative mass spectrometry-based techniques can be employed for this purpose. After enrichment of the biotin-labeled proteins, the samples can be subjected to proteomic analysis to identify and quantify the captured proteins. This can provide a precise measurement of the fold-change in active caspase-4 levels.
Recent advancements in proteomics have enabled the quantitative analysis of thousands of protein cleavage events, providing insights into the substrate specificity and kinetic activity of caspases. pnas.org While not specific to this compound, these methodologies highlight the potential for quantitative assessment of caspase activity.
| Experimental Condition | Relative Active Caspase-4 Level |
| Untreated Cells | Baseline |
| LPS-Treated Cells | Increased |
| LPS + Caspase-4 Inhibitor | Reduced |
This table represents hypothetical data to illustrate the quantitative assessment of caspase-4 activation using a biotinylated probe.
Investigation of Caspase-4 Interacting Protein Networks
Beyond identifying active caspases, ABPP with this compound can be used to investigate the protein interaction networks of caspase-4. Since the probe forms a stable covalent bond with the active enzyme, it is possible to co-isolate not only the caspase itself but also any proteins that are associated with it in a complex.
The general strategy for identifying interacting proteins involves treating cells or lysates with this compound, followed by affinity purification of the biotin-labeled complexes using streptavidin. nih.gov The entire protein complex, including the caspase and its binding partners, is pulled down.
These captured protein complexes are then subjected to advanced proteomic analysis, typically involving mass spectrometry. rsc.org By identifying all the proteins present in the pull-down fraction, researchers can map the interactome of active caspase-4. This approach has been proposed for identifying caspase-associating proteins in apoptotic cells. rsc.org
The identification of proteins that interact with active caspase-4 can shed light on its substrates and regulatory partners. Substrates are proteins that are cleaved by the caspase, while regulatory partners are proteins that modulate its activity.
By analyzing the proteins co-isolated with active caspase-4, researchers can identify potential substrates that are in close proximity to the enzyme at the time of its activation. Further validation experiments would then be required to confirm if these proteins are indeed cleaved by caspase-4.
Biotin Levd Fmk in the Dissection of Caspase Dependent Cellular Pathways
Elucidating Caspase-4 Mediated Processes
Biotin-LEVD-FMK, and its non-biotinylated counterpart Z-LEVD-FMK, have been instrumental in clarifying the specific contributions of caspase-4 to cellular events, particularly in the context of cellular stress and inflammation.
The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress, which can trigger an adaptive unfolded protein response (UPR) or, if the stress is prolonged or severe, lead to apoptosis. Research has identified caspase-4 as a key initiator caspase in the ER stress-induced apoptotic pathway.
Studies utilizing Z-LEVD-FMK have demonstrated its effectiveness in blocking ER stress-induced apoptosis in various cell types, including cancer cells. nih.govmedchemexpress.comspandidos-publications.com For instance, in human retinal pigment epithelial (hRPE) cells, the ER stress inducer tunicamycin (B1663573) was shown to activate caspase-4, and this activation was significantly inhibited by Z-LEVD-FMK. nih.gov This inhibition of caspase-4 activity correlated with a reduction in apoptotic cell death, confirming the role of caspase-4 as a mediator of ER stress-induced apoptosis. nih.govarvojournals.org Further research in Jurkat cells treated with sialic acid-binding lectin (SBL) also showed activation of caspase-4 as an initiator of ER stress-mediated apoptosis, which was significantly attenuated by Z-LEVD-FMK. spandidos-publications.com The inhibition of caspase-4 by Z-LEVD-FMK has been shown to prevent the downstream activation of executioner caspases, such as caspase-3, thereby halting the apoptotic cascade initiated at the ER. nih.govarvojournals.org
The mechanism often involves the localization of caspase-4 to the ER membrane, where it can be activated upon the accumulation of unfolded proteins. Once active, it initiates a signaling cascade that converges with other apoptotic pathways. The use of this compound allows for the specific pulldown and identification of active caspase-4 from ER-stressed cell lysates, providing direct evidence of its activation in this pathway.
Beyond its role in apoptosis, caspase-4 is also implicated in inflammatory signaling. The production of pro-inflammatory cytokines is a hallmark of the inflammatory response, and studies have revealed a role for caspase-4 in regulating this process.
In human retinal pigment epithelial (hRPE) cells, pro-inflammatory stimuli such as IL-1β, TNF-α, and lipopolysaccharide (LPS) were found to induce the expression and activation of caspase-4. nih.govarvojournals.org The functional significance of this activation was demonstrated by the use of the caspase-4 inhibitor Z-LEVD-FMK, which was shown to block the IL-1β-induced production of the pro-inflammatory chemokine Interleukin-8 (IL-8). nih.govmedchemexpress.comarvojournals.org This suggests that caspase-4 is an important component of the signaling cascade that leads to the production of key inflammatory mediators. The ability of this compound to specifically label and isolate active caspase-4 provides a powerful method to study its interactions and downstream targets within these inflammatory pathways.
Interactive Table 1: Effect of Z-LEVD-FMK on Cellular Processes
| Cell Type | Stimulus | Observed Effect of Z-LEVD-FMK | Reference |
| Human Retinal Pigment Epithelial (hRPE) Cells | Tunicamycin (ER Stress) | Inhibition of caspase-4 and caspase-3 activity, reduction of apoptosis. | nih.gov |
| Human Retinal Pigment Epithelial (hRPE) Cells | IL-1β (Inflammation) | Blockade of IL-8 production. | nih.govmedchemexpress.comarvojournals.org |
| HT29 Human Colon Carcinoma Cells | Resveratrol | Significant reduction in resveratrol-induced apoptosis. | spandidos-publications.com |
| Jurkat Cells | Sialic acid-binding lectin (SBL) | Inhibition of DNA fragmentation and apoptosis. | spandidos-publications.com |
Methodological Frameworks and Advanced Research Techniques Employing Biotin Levd Fmk
Optimization of Probe Application in Cell and Tissue Preparations
Effective labeling of active caspases with Biotin-LEVD-FMK in complex biological samples requires careful optimization of the probe's application. Key parameters include probe concentration, incubation time, and methods to ensure its efficient entry into cells to engage with its intracellular target.
Considerations for Probe Concentration and Incubation Kinetics
The optimal concentration and incubation time for this compound are critical for achieving specific labeling of active caspase-4 while minimizing off-target effects. These parameters are interdependent and must be empirically determined for each experimental system.
For in vitro labeling of recombinant enzymes, lower concentrations in the nanomolar (nM) range are often sufficient. For instance, studies using similar biotinylated activity-based probes (ABPs) with recombinant caspases have utilized probe concentrations of around 100 nM with incubation times of 30 minutes to achieve efficient labeling. nih.gov
For cell-based assays, higher concentrations in the micromolar (µM) range are typically required to ensure adequate probe concentration reaches the intracellular caspases. Research involving other biotinylated caspase inhibitors in cultured cells has employed concentrations ranging from 1 µM to 100 µM. aai.org Incubation times can vary from 30 minutes to several hours, depending on the specific cell type and the dynamics of caspase activation in the chosen apoptosis model. aai.orgnih.gov For example, in studies inducing apoptosis in Jurkat cells, treatment with a cell-permeable probe for 5 hours was effective in inhibiting the process. nih.gov
Table 1: Exemplar Concentration and Incubation Parameters for Biotinylated Probes in Research Note: This table provides examples from studies using similar biotinylated caspase probes, which serve as a guideline for optimizing this compound applications.
| Application | Probe Concentration | Incubation Time | Target System | Reference |
|---|---|---|---|---|
| Recombinant Enzyme Labeling | 100 nM | 30 minutes | Recombinant Caspases | nih.gov |
| Cell Lysate Labeling | Not Specified | Not Specified | Monocyte Lysates | aai.org |
| Intact Cell Labeling | 1 µM - 10 µM | 5 hours | Jurkat Cells | nih.gov |
| Intact Cell Labeling | 25 µM | 2 hours | Jurkat Cells | nih.gov |
Enhancing Cell Permeability for Intracellular Target Engagement
This compound is designed for intracellular target engagement, a feature primarily enabled by the fluoromethyl ketone (FMK) reactive group and often a methyl ester modification, which increases lipophilicity and facilitates passage across the plasma membrane. nih.govmedchemexpress.com The general class of FMK-based peptide inhibitors is considered cell-permeable and is widely used to target active caspases in living cells. medchemexpress.eumedchemexpress.com
Integration with Post-Labeling Analytical Platforms
Following incubation, the biotin (B1667282) tag on this compound allows for its integration with a variety of powerful analytical techniques to detect, quantify, and identify the labeled active caspases.
Polyacrylamide Gel Electrophoresis (PAGE) and Western Blotting for Caspase Detection
A primary method for visualizing active caspases labeled with this compound is SDS-PAGE followed by Western blotting. This technique allows for the specific detection of the probe-caspase complex based on its molecular weight.
The general workflow involves the following steps:
Cell Lysis : After incubation with this compound, cells are lysed to release total protein content.
SDS-PAGE : The protein lysate is separated by size using polyacrylamide gel electrophoresis.
Protein Transfer : The separated proteins are transferred from the gel to a solid-phase membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose. aai.org
Detection : The biotin tag is detected by incubating the membrane with streptavidin conjugated to a reporter molecule. Commonly used conjugates include streptavidin-horseradish peroxidase (HRP) for chemiluminescent detection or streptavidin-fluorophores (e.g., IRDye 800CW) for fluorescent detection. nih.gov
This method confirms the covalent binding of the probe to its target, as the adduct is stable even under the denaturing conditions of SDS-PAGE. nih.gov Studies using similar biotinylated probes have successfully detected active caspase-3 and other caspases in apoptotic cell lysates using this technique. aai.orgrsc.org
Table 2: Standard Protocol for Western Blot Detection of Biotin-Labeled Caspases
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Protein Separation | Run 30-50 µg of protein lysate on a 10% polyacrylamide/SDS gel. | Separate proteins by molecular weight. | researchgate.net |
| 2. Membrane Transfer | Transfer proteins to a PVDF or nitrocellulose membrane. | Immobilize proteins for probing. | nih.govaai.org |
| 3. Blocking | Block membrane with 2-5% BSA or skim milk in TBS-T. | Prevent non-specific binding of detection reagents. | nih.govresearchgate.net |
| 4. Detection | Incubate with fluorescently labeled or HRP-conjugated streptavidin. | Bind specifically to the biotin tag on the probe-caspase complex. | nih.gov |
| 5. Visualization | Scan membrane using an appropriate imaging system (e.g., LI-COR for fluorescence). | Visualize and quantify the labeled caspase bands. | nih.gov |
Affinity Purification Coupled with Mass Spectrometry for Proteomic Analysis
The biotin tag serves as a high-affinity handle for the purification of labeled proteins, enabling advanced proteomic analysis. nih.gov This method, often termed affinity-based protein profiling (ABPP), is used to identify and quantify the targets of this compound in a complex proteome. nih.gov
The process involves incubating cell lysates from apoptotic cells with the biotinylated probe. The resulting biotin-probe-caspase complexes are then captured using streptavidin-conjugated affinity resins, such as streptavidin-agarose beads. nih.govunil.ch After extensive washing to remove non-specifically bound proteins, the captured proteins are eluted. These purified proteins can then be identified and characterized using mass spectrometry (MS). nih.govnautilus.bio This powerful approach not only confirms the identity of caspase-4 as a target but can also reveal other potential binding partners or substrates, providing a broader view of the caspase-4 interactome. nih.govnautilus.bio
Flow Cytometry for Active Caspase Assessment in Cellular Suspensions
Flow cytometry provides a high-throughput method for quantifying the number of cells with active caspases within a heterogeneous population. interchim.fr This technique is particularly useful for assessing apoptosis at the single-cell level.
For this application, live cells are first incubated with the cell-permeable this compound probe. After labeling, the cells are typically fixed and permeabilized to allow entry of the detection reagent. bdbiosciences.com The biotinylated caspases are then stained with a streptavidin-fluorophore conjugate, such as Streptavidin-FITC. interchim.frbdbiosciences.com The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence intensity directly correlates with an increase in the amount of active, probe-labeled caspase-4, allowing for the quantification of apoptotic cells in the sample. bdbiosciences.combdbiosciences.com This method is highly sensitive and can be combined with other fluorescent markers to perform multi-parameter analysis of the apoptotic process.
Immunofluorescence Microscopy for Spatial Localization of Active Caspases
Immunofluorescence microscopy serves as a powerful technique to visualize the spatial distribution of active caspases within cells, and this compound is a valuable tool in this context. This method leverages the high affinity and specificity of the biotin-streptavidin interaction to detect caspase activity at the subcellular level.
The general principle involves the use of this compound as a cell-permeable probe that irreversibly binds to the active site of specific caspases, with a preference for caspase-4. The biotin tag on the inhibitor does not directly provide a fluorescent signal but acts as a high-affinity handle for subsequent detection.
A general protocol for immunofluorescence using this compound is as follows:
Cell Treatment: Cells are first treated with an apoptosis-inducing agent to activate caspases.
Probe Incubation: The treated cells are then incubated with this compound, which permeates the cell membrane and covalently binds to active caspases.
Fixation and Permeabilization: Cells are fixed to preserve their morphology and then permeabilized to allow entry of the detection reagents.
Streptavidin Conjugate Staining: The fixed and permeabilized cells are incubated with a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-FITC or streptavidin-HRP). Streptavidin has an exceptionally high affinity for biotin, ensuring specific binding to the sites where this compound has labeled active caspases. genscript.combio-techne.comthermofisher.comthermofisher.comkementec.com
Microscopy: The cells are then visualized using a fluorescence microscope. The fluorescent signal from the streptavidin conjugate reveals the subcellular location of the active caspases.
This technique has been instrumental in studies investigating the role of caspase-4 in cellular processes such as the unfolded protein response and ER stress-induced apoptosis. nih.gov For instance, while direct immunofluorescence studies with this compound are not extensively documented, studies using the non-biotinylated counterpart, Z-LEVD-FMK, have demonstrated the localization of caspase-4 activity. nih.govmedchemexpress.com The biotinylated version allows for signal amplification through the use of streptavidin-HRP conjugates, which can enhance detection sensitivity. genscript.comkementec.com
Comparative Analysis with Other Peptidyl-Fluoromethyl Ketones and Emerging Activity-Based Probes
This compound is part of a larger family of peptidyl-fluoromethyl ketones (FMKs) used as caspase inhibitors and activity-based probes. mdpi.comnih.govresearchgate.netencyclopedia.pub A comparative analysis highlights the specific advantages and applications of this compound.
Peptidyl-FMKs are irreversible inhibitors that covalently modify the catalytic cysteine residue in the active site of caspases. mdpi.comnih.gov The peptide sequence of the inhibitor determines its specificity for different caspases. nih.gov
| Probe Name | Target Caspase(s) | Key Features |
| This compound | Primarily Caspase-4 | Biotinylated for detection via streptavidin conjugates; useful for studying caspase-4 mediated apoptosis and inflammation. nih.govmedchemexpress.com |
| Z-VAD-FMK | Pan-caspase inhibitor | Broad-spectrum inhibitor, widely used as a general tool to block apoptosis. nih.govdrugbank.comapexbt.com |
| Biotin-DEVD-FMK | Caspase-3, -7 | Biotinylated probe for detecting executioner caspases involved in the final stages of apoptosis. mdpi.com |
| Z-IETD-FMK | Caspase-8 | Used to study the initiation of the extrinsic apoptosis pathway. researchgate.net |
| Z-LEHD-FMK | Caspase-9 | Targets the initiator caspase of the intrinsic apoptosis pathway. bdbiosciences.com |
| Biotin-YVAD-CMK | Caspase-1 | A chloromethyl ketone (CMK) inhibitor for studying caspase-1 mediated inflammation. |
Interactive Data Table of Peptidyl-Fluoromethyl Ketone Probes
While FMK-based probes have been invaluable, they can exhibit some cross-reactivity with other cysteine proteases. nih.gov This has led to the development of emerging activity-based probes with improved selectivity and different detection modalities.
Emerging probes include those based on different reactive groups, such as acyloxymethyl ketones (AOMKs), which can offer better selectivity. nih.govresearchgate.net Furthermore, advancements in probe design have incorporated various reporters for different applications:
Fluorescently-Labeled Inhibitors (FLIs): These probes, such as FAM-VAD-FMK, have a fluorescent tag directly attached, allowing for direct visualization of active caspases without the need for a secondary detection reagent like streptavidin. mdpi.commdpi.com
PET Imaging Probes: Efforts are underway to develop caspase-3-selective activity-based probes labeled with radioisotopes (e.g., ¹⁸F) for in vivo apoptosis imaging using Positron Emission Tomography (PET). nih.govresearchgate.netmdpi.com
Bioluminescent Probes: These probes generate light upon cleavage by an active caspase, offering high sensitivity for in vitro assays. nih.gov
FRET-based Probes: Förster Resonance Energy Transfer (FRET) probes utilize a pair of fluorophores to report on caspase activity in real-time within living cells. mdpi.com
The choice of probe depends on the specific research question, the caspases of interest, and the desired detection method. This compound remains a relevant tool, particularly for studies focused on the activity and localization of caspase-4, leveraging the robust and versatile biotin-streptavidin detection system.
Future Directions and Translational Research Horizons for Biotin Levd Fmk
Expansion of Biotin-LEVD-FMK Utility in Systems Biology Approaches
The application of this compound in systems biology, particularly in the realm of proteomics, offers a gateway to comprehensively map the interactions and substrates of caspase-4. By serving as a highly specific affinity probe, it can facilitate the identification and quantification of proteins that are either directly cleaved by or associated with active caspase-4 within complex biological samples. whiterose.ac.ukrsc.org
Activity-based protein profiling (ABPP) is a key area where this compound can be instrumental. This chemical proteomics strategy utilizes reactive probes to label active enzymes within a proteome. biorxiv.org In this context, this compound can be used to selectively tag and enrich active caspase-4 from cell lysates or tissues. Subsequent analysis by mass spectrometry can then reveal not only the abundance of active caspase-4 under various conditions but also identify its direct substrates and interacting partners that are co-precipitated. acs.org This approach has been successfully used with other biotinylated caspase probes to elucidate caspase signaling networks. whiterose.ac.uk
Furthermore, the integration of this compound with quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), will enable a dynamic and quantitative view of caspase-4 activity and its downstream consequences. This will allow researchers to build more accurate models of cellular pathways involved in diseases where caspase-4 plays a pivotal role, such as inflammatory disorders and certain cancers.
Development of High-Throughput Screening Assays Leveraging Biotinylation
The inherent high affinity of the biotin-avidin interaction provides a robust and versatile platform for the development of high-throughput screening (HTS) assays aimed at discovering novel modulators of caspase-4 activity. southernbiotech.comthermofisher.com These assays are critical for identifying new therapeutic agents that can either inhibit or enhance caspase-4 function as needed.
One such HTS assay format could involve immobilizing recombinant active caspase-4 onto a streptavidin-coated microplate via this compound. A library of small molecules could then be screened for their ability to displace the biotinylated inhibitor, with a resulting decrease in a detectable signal. Conversely, competitive assays can be designed where test compounds compete with this compound for binding to caspase-4. bpsbioscience.comnih.gov The amount of bound biotinylated probe can be quantified using streptavidin conjugated to an enzyme (like horseradish peroxidase) or a fluorophore, providing a readout of the inhibitory potential of the screened compounds. mayo.eduplos.org The adaptability of biotin-based platforms makes them suitable for various detection methods, including colorimetric, fluorescent, and luminescent readouts, which are all amenable to automation and high-throughput formats. stanford.edulsu.edutandfonline.com
| Assay Format | Principle | Detection Method | Potential Application |
|---|---|---|---|
| Immobilized Caspase-4 Assay | This compound is used to capture active caspase-4 on a streptavidin-coated plate. Test compounds are screened for their ability to prevent this binding. | Colorimetric, Fluorescent, Luminescent | Screening for competitive inhibitors of caspase-4. |
| Competitive Binding Assay | Test compounds compete with a known concentration of this compound for binding to free caspase-4. The amount of probe bound to caspase-4 is then quantified. | Enzyme-Linked Immunosorbent Assay (ELISA)-based techniques. bpsbioscience.com | Determining the potency (IC50) of novel caspase-4 inhibitors. |
Advancements in In Vivo Imaging Modalities with this compound Derivatives
The development of derivatives of this compound holds significant promise for non-invasive in vivo imaging of caspase-4 activity. This would provide invaluable insights into disease progression and response to therapy in real-time. The biotin (B1667282) moiety serves as a versatile handle for conjugation to various imaging agents.
For nuclear imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), the biotin tag can be chelated with a radionuclide. stanford.edu A pre-targeting approach could be employed where a non-radioactive streptavidin-conjugated antibody is first targeted to a specific tissue or cell type, followed by the administration of radiolabeled this compound. core.ac.uknih.govnih.gov This strategy can enhance the target-to-background ratio and improve image quality.
In the realm of optical imaging, this compound can be conjugated to fluorophores, including near-infrared (NIR) dyes that allow for deeper tissue penetration. mdpi.com Quantum dots coupled to streptavidin can also be used to detect biotinylated probes, offering high brightness and photostability for cellular imaging. core.ac.uk Furthermore, the development of "smart" activatable probes based on the this compound scaffold is a particularly exciting frontier. These probes could be designed to remain in a quenched or inactive state until they are cleaved by active caspase-4, at which point they would emit a strong fluorescent or bioluminescent signal. researchgate.netmdpi.comnih.govnih.gov This would enable highly specific and sensitive detection of caspase-4 activity in living organisms. nih.gov
| Imaging Modality | Derivative/Strategy | Principle | Potential Application |
|---|---|---|---|
| PET/SPECT | Radiolabeled this compound | Detection of gamma rays emitted from a radionuclide-chelated probe bound to active caspase-4. | Non-invasive monitoring of inflammation and apoptosis in deep tissues. |
| Fluorescence Imaging | Fluorophore-conjugated this compound | Detection of light emitted from a fluorescent tag upon excitation. NIR fluorophores offer better tissue penetration. mdpi.com | Real-time visualization of caspase-4 activity in animal models of disease. |
| Bioluminescence Imaging | This compound linked to a luciferin (B1168401) substrate | Enzymatic reaction with luciferase produces light, which can be detected in vivo. | Longitudinal studies of caspase-4 activation in response to therapy. researchgate.netnih.gov |
Q & A
Q. How to design a blinded study to minimize bias in this compound efficacy trials?
- Methodological Answer :
- Randomization : Use software (e.g., RAND function in Excel) to assign treatment/control groups .
- Blinding : Encode samples and assign analysis to independent researchers unaware of group identities .
- Audit trails : Maintain raw data logs and metadata for third-party verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
